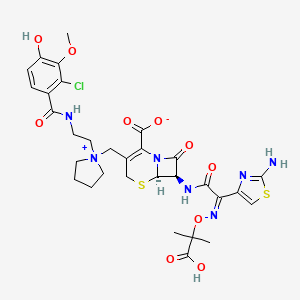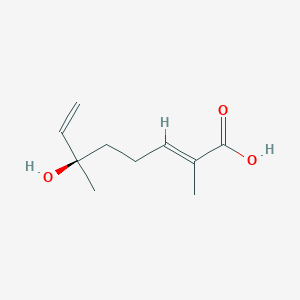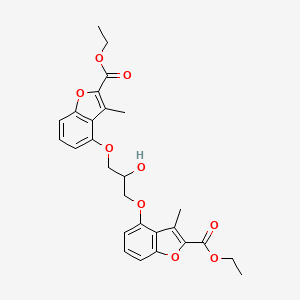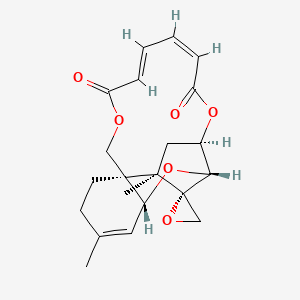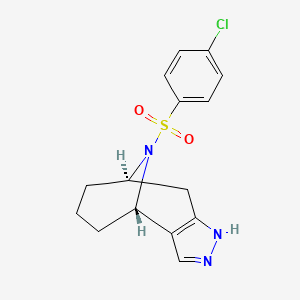
FT4Ecg833W
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of FT4Ecg833W involves several steps, starting with the preparation of the 4-chlorophenylsulfonyl intermediate. This intermediate is then reacted with a cyclooctapyrazole derivative under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
FT4Ecg833W undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide
Scientific Research Applications
FT4Ecg833W has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: This compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of FT4Ecg833W involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
FT4Ecg833W can be compared with other similar compounds, such as:
ELN-475517: A closely related compound with a similar structure but different substituents on the cyclooctapyrazole core.
ELN-475518: Another related compound with variations in the sulfonyl group.
ELN-475519: A compound with modifications in both the cyclooctapyrazole core and the sulfonyl group
This compound stands out due to its unique combination of structural features, which confer specific chemical and biological properties that are not observed in its analogs.
Properties
CAS No. |
926658-65-3 |
|---|---|
Molecular Formula |
C15H16ClN3O2S |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(1S,8R)-12-(4-chlorophenyl)sulfonyl-4,5,12-triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene |
InChI |
InChI=1S/C15H16ClN3O2S/c16-10-4-6-12(7-5-10)22(20,21)19-11-2-1-3-15(19)13-9-17-18-14(13)8-11/h4-7,9,11,15H,1-3,8H2,(H,17,18)/t11-,15+/m1/s1 |
InChI Key |
KRMWCISIWFTDOJ-ABAIWWIYSA-N |
Isomeric SMILES |
C1C[C@@H]2CC3=C(C=NN3)[C@H](C1)N2S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CC2CC3=C(C=NN3)C(C1)N2S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


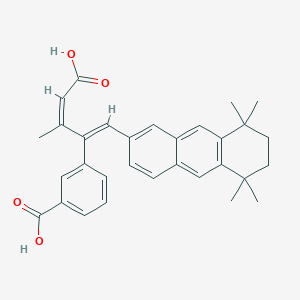
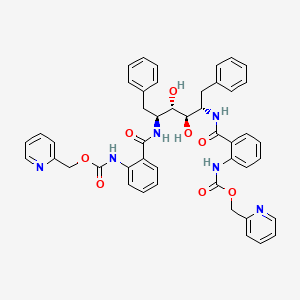
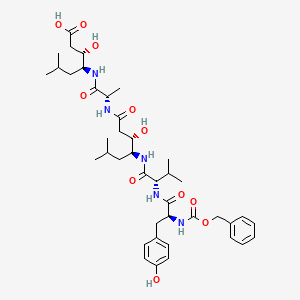

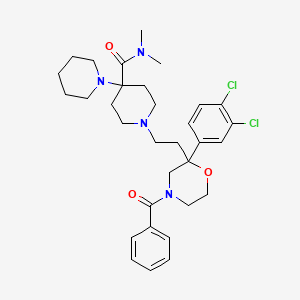

![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)

